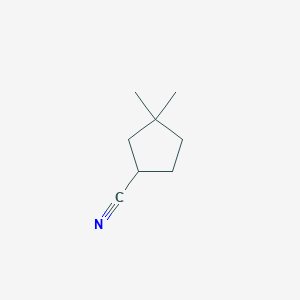

3,3-Dimethylcyclopentane-1-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylcyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-8(2)4-3-7(5-8)6-9/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKDBKTUOXTJQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801289897 | |

| Record name | 3,3-Dimethylcyclopentanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212382-63-3 | |

| Record name | 3,3-Dimethylcyclopentanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212382-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethylcyclopentanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylcyclopentane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 3,3 Dimethylcyclopentane 1 Carbonitrile

Nucleophilic Reactivity of the Nitrile Group in Functional Group Interconversions

The polarized nature of the carbon-nitrogen triple bond in the nitrile group, with an electrophilic carbon atom, makes it susceptible to attack by nucleophiles. libretexts.orgopenstax.orgpressbooks.pub This reactivity is the basis for a range of functional group interconversions.

Hydrolytic Pathways and Kinetic Analysis under Acidic and Basic Conditions

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that can proceed under both acidic and basic conditions. pressbooks.pub For 3,3-dimethylcyclopentane-1-carbonitrile, this reaction would yield 3,3-dimethylcyclopentane-1-carboxylic acid.

Under acidic conditions , the reaction is initiated by protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Subsequent attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide. The amide is then further hydrolyzed to the corresponding carboxylic acid and ammonium (B1175870) ion. The rate of hydrolysis can be influenced by the concentration of the acid. electronicsandbooks.com

Under basic conditions , the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon forms an iminocarboxylate anion. pressbooks.pub This is then protonated by water to give an imidic acid, which, similar to the acidic pathway, tautomerizes to an amide. The amide is then hydrolyzed under the basic conditions to yield the carboxylate salt and ammonia (B1221849). pressbooks.pub

Table 1: General Conditions for Nitrile Hydrolysis

| Condition | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Acidic | H₃O⁺, heat | Amide | Carboxylic Acid |

Reductive Transformations to Amine and Imine Derivatives

The reduction of nitriles is a primary method for the synthesis of amines. The reduction of this compound would produce (3,3-dimethylcyclopentyl)methanamine.

One of the most common and effective reagents for this transformation is lithium aluminum hydride (LiAlH₄) . chemguide.co.ukbyjus.commasterorganicchemistry.com The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion intermediate. libretexts.orgopenstax.org This intermediate undergoes a second hydride addition to yield a dianion, which upon aqueous workup, gives the primary amine. libretexts.orgopenstax.org Due to its high reactivity, LiAlH₄ is capable of reducing even sterically hindered nitriles.

Catalytic hydrogenation is another widely used method for nitrile reduction. chemguide.co.ukwikipedia.org This process typically involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂). wikipedia.orgcommonorganicchemistry.com The reaction conditions, including pressure and temperature, can be adjusted to optimize the yield of the primary amine. A potential side reaction in catalytic hydrogenation is the formation of secondary and tertiary amines. chemguide.co.ukcommonorganicchemistry.com

Imines can be formed as intermediates in the reduction of nitriles. While typically transient during reductions to amines, they can sometimes be isolated or trapped. For instance, the controlled reduction of nitriles with reagents like diisobutylaluminum hydride (DIBAL-H) can, under specific conditions, lead to the formation of an imine which can then be hydrolyzed to an aldehyde. wikipedia.org

Table 2: Common Reagents for the Reduction of Nitriles to Primary Amines

| Reagent | Solvent | Workup |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Aqueous acid |

| Hydrogen (H₂) / Raney Nickel | Ethanol, Methanol | Filtration |

Organometallic Reagent Additions and Subsequent Product Diversification (e.g., Grignard Reagents)

The addition of organometallic reagents, such as Grignard reagents (RMgX), to nitriles provides a powerful method for the formation of ketones. libretexts.orgopenstax.orgmasterorganicchemistry.com The reaction of this compound with a Grignard reagent, followed by hydrolysis, would lead to the formation of a ketone where the alkyl or aryl group from the Grignard reagent is attached to the former nitrile carbon.

The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of the nitrile. masterorganicchemistry.comorganicchemistrytutor.com This addition results in the formation of a magnesium salt of an imine (an iminobromide if a Grignard bromide is used). This intermediate is stable until an aqueous workup is performed. masterorganicchemistry.com The addition of water or dilute acid hydrolyzes the imine intermediate to a ketone. masterorganicchemistry.comorganicchemistrytutor.com

A key feature of the Grignard reaction with nitriles is that the addition typically occurs only once, as the negatively charged imine intermediate is unreactive towards further nucleophilic attack by the Grignard reagent. organicchemistrytutor.com However, the steric hindrance provided by the 3,3-dimethylcyclopentyl group may slow the reaction rate. For highly sterically demanding nitriles, the use of catalysts such as copper(I) salts can be effective. masterorganicchemistry.com

For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would, after hydrolysis, yield 1-(3,3-dimethylcyclopentyl)ethan-1-one.

Table 3: General Scheme for Grignard Reaction with a Nitrile

| Step | Reagents | Intermediate | Product |

|---|---|---|---|

| 1 | Grignard Reagent (R'MgX) in ether or THF | Iminomagnesium halide | - |

Electrophilic Activation and Pericyclic Reactions

While the nitrile carbon is electrophilic, the nitrogen atom possesses a lone pair of electrons, allowing it to act as a Lewis base. This property can be exploited to activate the nitrile group towards further reactions.

Protonation and Lewis Acid Coordination Effects on Nitrile Reactivity

Protonation of the nitrile nitrogen by a strong acid or coordination with a Lewis acid significantly increases the electrophilicity of the nitrile carbon. cdnsciencepub.comresearchgate.net This "superelectrophilic activation" makes the nitrile more susceptible to attack by even weak nucleophiles. researchgate.net For this compound, this activation would facilitate reactions that might otherwise be slow due to steric hindrance. For instance, in the presence of a superacid like triflic acid (TfOH), nitriles can participate in reactions such as the hydroarylation of alkenes. researchgate.net

NMR studies on the complexes of nitriles with various Lewis acids (e.g., BF₃, AlCl₃) have shown a downfield shift of the signals for the protons and carbons near the nitrile group, which is consistent with the withdrawal of electron density from the organic moiety upon coordination. cdnsciencepub.comresearchgate.net

[3+2] Cycloaddition Reactions with Nitrile Oxides and Related Dipolarophiles

Nitriles can participate as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile oxides (R-C≡N⁺-O⁻). nih.govyoutube.com This reaction is a powerful tool for the synthesis of five-membered heterocyclic rings. The reaction of this compound with a nitrile oxide would lead to the formation of a substituted 1,2,4-oxadiazole.

The feasibility and rate of such cycloadditions are influenced by the electronic properties of both the nitrile and the 1,3-dipole. The steric bulk of the 3,3-dimethylcyclopentyl group might hinder the approach of the dipole, potentially requiring more forcing reaction conditions. nih.gov Intramolecular versions of this reaction are also well-established and provide access to fused heterocyclic systems. researchgate.net

Ring Modification and Rearrangement Reactions of the Cyclopentane (B165970) Skeleton

The cyclopentane core of this compound is susceptible to reactions that can alter its size and structure. These transformations are valuable in synthesis for creating molecular complexity. etsu.edu The presence of the gem-dimethyl group at the 3-position significantly influences the stability of potential intermediates, thereby directing the course of rearrangement reactions.

Dearomatization reactions are powerful tools for converting flat, aromatic systems into three-dimensional structures. While studies specifically employing this compound as a reactant in dearomatization are not prominent in the literature, the nitrile functionality, in general, can participate in such transformations. For instance, nitriles can be involved in [3+2] cycloaddition reactions with strained cyclic compounds. nih.gov

In a related context, the activation of strained rings, such as cyclic triphosphanes, with acids allows them to react with nitriles to form five-membered heterocyclic systems. nih.gov This type of reaction, which involves the incorporation of the nitrile's carbon and nitrogen atoms into a new ring, demonstrates the potential of the nitrile group to initiate complex transformations. Although this example builds a new ring rather than dearomatizing an existing one, the principle of the nitrile group acting as a key functional handle is relevant. The reaction of a nitrile with an activated substrate can be a key step in a sequence leading to the dearomatization of a separate aromatic ring within the same molecule.

Ring expansion and contraction reactions are fundamental transformations in organic synthesis, often proceeding through carbocationic intermediates in what are known as Wagner-Meerwein rearrangements. etsu.edu These reactions are typically used to relieve ring strain or to form a more stable carbocation. etsu.edu

Ring Contraction: A plausible pathway for the ring contraction of a derivative of this compound would involve the formation of a carbocation adjacent to the ring. For example, if the nitrile were converted to a primary amine (e.g., 1-aminomethyl-3,3-dimethylcyclopentane) and then treated with nitrous acid (a Tiffeneau-Demjanov rearrangement), a primary carbocation would be generated. This unstable intermediate could trigger a rearrangement where a bond from the ring migrates, leading to a contracted, more substituted cyclobutane (B1203170) ring. The presence of the gem-dimethyl group would likely influence the regioselectivity of this rearrangement.

Ring Expansion: Conversely, ring expansion could be envisioned. For instance, the conversion of the nitrile to a 1-cyclopentylmethanol derivative, followed by treatment with acid, could generate a carbocation on the exocyclic carbon. A subsequent Wagner-Meerwein rearrangement could expand the cyclopentane to a more stable cyclohexanone (B45756) ring. etsu.edu Many methods for one-carbon ring expansions have been developed using various reagents. etsu.edu

The table below summarizes common methods for ring size modification that could theoretically be applied to derivatives of this compound.

| Transformation Type | General Method | Key Intermediate | Potential Outcome for Cyclopentane Derivative |

| Ring Contraction | Tiffeneau-Demjanov Rearrangement | Primary Carbocation | Formation of a Cyclobutane Derivative |

| Ring Contraction | Oxidative Rearrangement (e.g., with Lead Tetraacetate) | Not Applicable | Formation of a Cyclobutane Derivative |

| Ring Expansion | Wagner-Meerwein Rearrangement | Exocyclic Carbocation | Formation of a Cyclohexane Derivative |

| Ring Expansion | Diazomethane Reaction with a Ketone Precursor | Not Applicable | Formation of a Cyclohexanone Derivative |

Detailed Mechanistic Elucidation using Physical Organic Chemistry Techniques

Detailed mechanistic studies on this compound itself are not widely documented. However, the elucidation of its reaction pathways would rely on standard physical organic chemistry techniques, drawing parallels from studies on similar molecules. copernicus.orgrsc.org

Kinetic studies, for example, would be crucial for determining reaction rates and understanding the influence of factors like temperature, solvent, and concentration. copernicus.org In a hypothetical reaction, such as the acid-catalyzed hydrolysis of the nitrile to the corresponding carboxylic acid, kinetic monitoring could be achieved using techniques like Fourier-transform infrared (FTIR) spectroscopy to track the disappearance of the nitrile absorption band and the appearance of the carbonyl band. copernicus.orgcopernicus.org

Mechanistic investigations on the reactions of structurally related compounds, such as 3,3-dimethylbut-1-ene, have been conducted using mass spectrometry and deuterium (B1214612) NMR spectroscopy to trace the movement of atoms. rsc.org These studies build a mechanistic model involving various adsorbed intermediates and solve simultaneous equations to match calculated product distributions with experimental results. rsc.org A similar approach could be applied to reactions involving this compound, for instance, in catalytic hydrogenation of the nitrile group. The steric hindrance provided by the gem-dimethyl group would be expected to significantly influence the stability of intermediates and the activation energies of reaction steps. rsc.org

The table below outlines techniques that would be instrumental in elucidating reaction mechanisms for this compound.

| Technique | Information Gained | Example Application |

| Kinetic Studies (e.g., Spectroscopy) | Reaction rate, rate law, activation parameters (Ea, ΔH‡, ΔS‡) | Measuring the rate of hydrolysis of the nitrile group under varying acid concentrations. copernicus.org |

| Isotopic Labeling (e.g., using Deuterium) | Tracing the path of atoms, identifying bond-breaking/forming steps | Studying a ring rearrangement by labeling specific positions on the cyclopentane ring. rsc.org |

| Computational Chemistry (DFT) | Energies of intermediates and transition states, reaction coordinates | Modeling the pathway of a hypothetical Wagner-Meerwein rearrangement to predict the most likely product. |

| Product and Intermediate Analysis (GC-MS, NMR) | Structure of products, byproducts, and trapped intermediates | Identifying the isomeric products of a ring expansion reaction to understand rearrangement pathways. copernicus.org |

Advanced Spectroscopic and Structural Characterization of 3,3 Dimethylcyclopentane 1 Carbonitrile Derivatives

Conformational Analysis of the Cyclopentane (B165970) Ring using Advanced NMR Techniques (e.g., NOESY, COSY)

The conformational landscape of the cyclopentane ring in derivatives of 3,3-dimethylcyclopentane-1-carbonitrile is complex, existing in a dynamic equilibrium between various puckered forms, primarily the envelope and twist conformations. acs.org Advanced two-dimensional Nuclear Magnetic Resonance (NMR) techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for probing these conformations in solution. nih.gov

COSY experiments establish proton-proton scalar coupling networks, identifying adjacent protons through the ring system. For a molecule like this compound, this would map the connections from the proton at C1 to the methylene (B1212753) protons at C2 and C5, and subsequently to the methylene protons at C4.

NOESY, on the other hand, detects through-space interactions between protons that are in close proximity, typically within 5 Å. This is particularly useful for determining the stereochemical arrangement and preferred conformation. For instance, in a C3-gem-dimethyl substituted cyclopentane ring, NOE correlations can distinguish between axial and equatorial protons and reveal the spatial relationship between the methyl groups and other protons on the ring. The presence of strong NOEs between a methyl group and specific ring protons would indicate their proximity, helping to define the ring's pucker. The analysis of coupling constants (³JHH) obtained from high-resolution 1D NMR spectra complements this data, as their magnitudes are dependent on the dihedral angles between coupled protons, which vary with the ring's conformation. nih.govresearchgate.net

Table 1: Illustrative NMR Data for Conformational Analysis of a Substituted Cyclopentane Ring

| Interaction Type | Technique | Information Gained | Expected Findings for this compound Derivatives |

|---|---|---|---|

| ¹H-¹H Scalar Coupling | COSY | Identifies neighboring protons (H-C-C-H connectivity). | Correlation between H1 and protons on C2/C5; correlation between C2 protons and C1/C4 protons. |

| ¹H-¹H Spatial Proximity | NOESY | Reveals through-space proximity of protons, defining stereochemistry and conformation. | Correlations between methyl protons and ring protons would help establish the dominant envelope or twist conformation. |

This is an interactive data table. You can sort and filter the data to explore the different analytical techniques.

X-ray Crystallographic Analysis for Solid-State Structural Determination of Derivatives and Analogs

X-ray crystallography provides definitive, high-resolution data on the three-dimensional structure of molecules in the solid state. For derivatives of this compound that form suitable single crystals, this technique can precisely determine bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecular conformation and intermolecular packing in the crystal lattice. acs.orgnih.gov

The analysis would reveal the exact puckering of the cyclopentane ring, frozen in a single conformation within the crystal. It would also provide precise measurements for the C-C bond lengths within the ring, the C-CN bond, and the C≡N triple bond of the nitrile group. The steric strain introduced by the gem-dimethyl group at the C3 position would likely manifest as slight distortions in bond angles around this center compared to an unsubstituted cyclopentane ring. acs.org Furthermore, the crystal packing arrangement, dictated by weak intermolecular forces such as van der Waals interactions, would be elucidated, showing how the molecules orient themselves relative to one another in the solid state. acs.org

Table 2: Typical Bond Lengths and Angles for Alkyl Nitrile and Cyclopentane Analogs from Crystallographic Data

| Parameter | Bond/Angle | Typical Value | Source Reference |

|---|---|---|---|

| Bond Length | C-C (sp³-sp³) | 1.54 Å | researchgate.net |

| Bond Length | C-CN | 1.47 Å | researchgate.net |

| Bond Length | C≡N | 1.14 Å | acs.org |

| Bond Angle | C-C-C (ring) | ~105° | acs.org |

| Bond Angle | C-C-CN | ~111° | N/A |

This is an interactive data table. You can sort and filter the data to explore typical structural parameters.

Vibrational Spectroscopy (FT-IR, Raman) for Specific Functional Group and Bonding Environment Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a fundamental tool for identifying functional groups and probing the bonding environments within a molecule. nih.gov For this compound, these methods provide characteristic signatures for the nitrile group and the alkyl framework.

The most distinct feature in the vibrational spectrum is the nitrile (C≡N) stretching mode. This vibration gives rise to a sharp, intense absorption band in the FT-IR spectrum, typically located in the 2260–2240 cm⁻¹ region, a spectral window that is relatively free from other common absorptions. acs.orgscialert.net The corresponding Raman signal is also typically strong. The exact frequency of this band is sensitive to the local electronic environment. nih.govresearchgate.net

The aliphatic C-H stretching vibrations of the methyl and methylene groups are expected in the 3000–2850 cm⁻¹ region. globalresearchonline.net The asymmetric and symmetric bending vibrations of the methyl groups (CH₃) would appear around 1465 cm⁻¹ and 1375 cm⁻¹, respectively. scialert.net The presence of the gem-dimethyl group may result in a characteristic split or doublet in the C-H bending region. The lower frequency "fingerprint" region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to C-C stretching and various bending and rocking modes of the cyclopentane ring skeleton.

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| C-H Stretch | -CH₃, -CH₂ | 2850 - 3000 | FT-IR, Raman |

| C≡N Stretch | Nitrile | 2240 - 2260 | FT-IR, Raman |

| C-H Bend | -CH₃ (asymmetric) | ~1465 | FT-IR, Raman |

| C-H Bend | -CH₃ (symmetric) | ~1375 | FT-IR, Raman |

This is an interactive data table. You can sort and filter the data to explore the different vibrational modes.

Computational and Theoretical Chemistry Applications for 3,3 Dimethylcyclopentane 1 Carbonitrile

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the electronic structure and inherent reactivity of 3,3-dimethylcyclopentane-1-carbonitrile. These methods solve the Schrödinger equation (or a simplified form) to determine the electron distribution and energy of the molecule.

The electronic structure of this compound is characterized by the electron-withdrawing nature of the nitrile group (-C≡N). This creates a dipole moment in the molecule, with the nitrogen atom being the negative pole and the carbon of the nitrile group being electrophilic. The carbon atom of the nitrile group is sp-hybridized, contributing to the linearity of the C-C≡N moiety. The cyclopentane (B165970) ring itself is composed of sp³-hybridized carbon atoms. The gem-dimethyl groups at the 3-position significantly influence the molecule's steric profile and conformational preferences.

DFT calculations on similar nitrile-containing compounds have been used to predict their reactivity. For instance, the electrophilicity of the nitrile carbon can be quantified by calculating molecular electrostatic potential (MEP) maps and analyzing the energies of the frontier molecular orbitals (HOMO and LUMO). In reactions where the nitrile group acts as an electrophile, such as nucleophilic additions, a lower LUMO energy would indicate higher reactivity. The presence of the alkyl cyclopentane ring, being electron-donating relative to more electronegative substituents, would slightly decrease the electrophilicity of the nitrile carbon compared to compounds with electron-withdrawing groups attached.

Table 1: Predicted General Electronic Properties of this compound based on Analogous Systems

| Property | Predicted Characteristic | Influence of Molecular Moieties |

| Dipole Moment | Moderate to High | The polar nitrile group is the primary contributor. |

| HOMO (Highest Occupied Molecular Orbital) | Localized primarily on the cyclopentane ring and C-C sigma bonds. | Determines the molecule's ability to donate electrons. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Localized primarily on the π* orbitals of the nitrile group. | Indicates the site of nucleophilic attack. |

| Electrophilicity of Nitrile Carbon | Moderate | Increased by the electronegativity of the nitrogen atom, but slightly reduced by the electron-donating alkyl ring. |

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. For this compound, several reaction types can be envisaged where computational studies would be insightful.

One common reaction of nitriles is their hydrolysis to carboxylic acids or amides, which can be acid or base-catalyzed. DFT calculations can model the step-by-step mechanism of these reactions. For instance, in an acid-catalyzed hydrolysis, the initial step is the protonation of the nitrile nitrogen. This enhances the electrophilicity of the nitrile carbon, making it more susceptible to attack by a water molecule. Computational methods can determine the activation energies for each step of the reaction, identifying the rate-determining step.

Another class of reactions is the addition of organometallic reagents (e.g., Grignard reagents) to the nitrile group to form ketones after hydrolysis. Theoretical calculations can predict the structure of the intermediate imine salt and the transition state leading to its formation. The steric hindrance caused by the gem-dimethyl groups and the cyclopentane ring would be a key factor in determining the activation energy of such reactions, a parameter that can be quantified through computation.

Transition state theory, combined with quantum chemical calculations, allows for the determination of reaction rates. The structure of a transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy of the reaction. For a hypothetical reaction involving this compound, computational software can be used to locate the transition state geometry and calculate its vibrational frequencies to confirm its nature (one imaginary frequency corresponding to the reaction coordinate).

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, DFT methods can be employed to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies of the molecule can be determined. The characteristic stretching frequency of the nitrile group (typically in the range of 2220-2260 cm⁻¹) would be a prominent feature in the predicted IR and Raman spectra. The calculations can also predict the frequencies of C-H stretching and bending modes of the methyl and cyclopentane groups.

NMR Spectra: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus. The predicted chemical shifts would be influenced by the electronic environment of each atom. For example, the carbon atom of the nitrile group would have a characteristic chemical shift in the ¹³C NMR spectrum. The gem-dimethyl groups would likely show a single peak in the ¹H and ¹³C NMR spectra due to their chemical equivalence.

The cyclopentane ring is not planar and exists in various puckered conformations, most notably the "envelope" and "twist" forms. The presence of substituents influences the relative energies of these conformers. For this compound, the nitrile group and the two methyl groups will affect the conformational landscape. Computational methods can be used to calculate the energies of different possible conformers to determine the most stable one(s). The energy difference between conformers is typically small, and the molecule is likely to be conformationally flexible at room temperature. The calculations would likely show that the conformers that minimize steric interactions between the bulky gem-dimethyl groups and the nitrile group are energetically favored.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Feature | Approximate Predicted Value |

| Infrared (IR) Spectroscopy | C≡N stretch | 2220-2260 cm⁻¹ |

| ¹³C NMR Spectroscopy | Nitrile Carbon (C≡N) | 115-125 ppm |

| ¹³C NMR Spectroscopy | Quaternary Carbon (C(CH₃)₂) | 35-45 ppm |

| ¹H NMR Spectroscopy | Methyl Protons (-CH₃) | 0.9-1.2 ppm |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations are excellent for studying static properties and single reaction steps, molecular dynamics (MD) simulations are used to explore the conformational landscapes and dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, using a force field to describe the potential energy of the system.

For this compound, MD simulations would reveal the dynamic interconversion between different envelope and twist conformations of the cyclopentane ring. These simulations can provide insights into the flexibility of the ring and the timescale of conformational changes. The pseudorotation of the cyclopentane ring, a low-energy process where the "pucker" moves around the ring, can be visualized and analyzed through MD trajectories.

MD simulations can also be used to study the behavior of the molecule in a solvent. By surrounding the molecule with solvent molecules (e.g., water or an organic solvent) in the simulation box, one can study solvation effects on the conformational preferences and dynamics. The interactions between the polar nitrile group and polar solvent molecules would be a key aspect to investigate.

The results from MD simulations can be used to calculate various thermodynamic properties, such as the free energy landscape of conformational changes. This would provide a more complete picture of the molecule's flexibility and the relative populations of different conformers at a given temperature.

Analysis of Bonding, Aromaticity, and Steric Effects within the Cyclopentane Nitrile System

The cyclopentane ring in this compound is a saturated carbocycle and therefore is not aromatic. Aromaticity is a property of cyclic, planar, and fully conjugated systems with 4n+2 π electrons. The cyclopentane ring lacks a continuous system of p-orbitals and does not satisfy these criteria. The nitrile group, while containing a triple bond, does not confer aromaticity to the non-aromatic cyclopentane ring.

The bonding in the molecule consists of sigma (σ) bonds forming the framework of the cyclopentane ring and the C-C and C-H bonds of the substituents. The nitrile group contains one σ bond and two pi (π) bonds between the carbon and nitrogen atoms.

Applications of 3,3 Dimethylcyclopentane 1 Carbonitrile As a Versatile Synthetic Building Block

Precursor in the Synthesis of Carboxylic Acids and Amides

The nitrile group (C≡N) is at the same oxidation state as a carboxylic acid and can be readily converted to this functional group or its corresponding amide through hydrolysis. lumenlearning.com This transformation is a fundamental and widely used reaction in organic chemistry, making 3,3-Dimethylcyclopentane-1-carbonitrile a direct precursor to 3,3-dimethylcyclopentane-1-carboxylic acid and 3,3-dimethylcyclopentane-1-carboxamide.

The hydrolysis can be catalyzed by either acid or base. libretexts.orglibretexts.org In both pathways, the reaction proceeds through an amide intermediate. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: The process begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon. This activated carbon is then attacked by water, a weak nucleophile. Following a series of proton transfers and tautomerization, a protonated amide is formed, which then deprotonates to yield the amide. lumenlearning.comlibretexts.org Under harsh conditions with prolonged heating, the amide undergoes further hydrolysis to form the carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis: A strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide. libretexts.org Similar to the acid-catalyzed route, forcing conditions will continue the hydrolysis of the amide to yield a carboxylate salt, which is then protonated in an acidic workup to give the final carboxylic acid. libretexts.org

While complete hydrolysis to the carboxylic acid is common, the reaction can often be stopped at the amide stage by using milder conditions. chemistrysteps.com For example, specialized methods using reagents like tetrabutylammonium (B224687) hydroxide (TBAH) have been developed for the chemoselective hydration of nitriles to amides, preventing over-hydrolysis to the carboxylic acid. researchgate.net

Table 1: Physicochemical Properties of this compound and its Hydrolysis Products This table is generated based on available data from chemical databases. Some properties for the amide are estimated based on typical values.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |

|---|---|---|---|---|

| This compound | 212382-63-3 | C₈H₁₃N | 123.20 | Nitrile (-C≡N) |

| 3,3-Dimethylcyclopentane-1-carboxamide | Not Available | C₈H₁₅NO | 141.21 | Amide (-CONH₂) |

| 3,3-Dimethylcyclopentane-1-carboxylic acid | 69393-30-2 | C₈H₁₄O₂ | 142.20 | Carboxylic Acid (-COOH) |

Intermediate in the Formation of Advanced Cyclic and Heterocyclic Compounds

The nitrile group of this compound serves as a versatile anchor point for the construction of more elaborate cyclic and heterocyclic structures. The transformation of the nitrile into other functional groups, such as amines or ketones, opens pathways for intramolecular or intermolecular cyclization reactions.

For instance, the reduction of the nitrile to a primary amine, 3,3-dimethylcyclopentylmethanamine, creates a potent nucleophile that can participate in reactions to form nitrogen-containing heterocycles. This amine can be reacted with various electrophiles to build new rings onto the existing cyclopentane (B165970) framework.

Furthermore, reactions that involve the nitrile carbon itself can lead to the formation of new rings. While specific examples starting from this compound are proprietary or less documented in public literature, analogous transformations are well-established. For example, in different systems, the reaction of cyclic precursors with ketenes has been shown to afford complex saturated oxazolo-oxazine structures through a tandem cycloaddition and rearrangement. acs.org Similarly, other research has demonstrated that the cyclization of ketone intermediates, which can be formed from nitriles via Grignard reaction followed by hydrolysis, can lead to the synthesis of phosphonylated indenones. acs.org These established principles highlight the potential of this compound as an intermediate for building advanced, multi-cyclic systems.

Role in the Synthesis of Complex Organic Molecules and Natural Product Frameworks

The 3,3-dimethylcyclopentane unit is a structural motif present in various complex molecules. Synthesizing such molecules often relies on a strategy where a pre-formed, functionalized cyclopentane ring is incorporated as a key building block. This compound is an ideal candidate for such a role, providing the core carbocyclic structure with a versatile functional group for further elaboration.

A clear illustration of this synthetic strategy is seen in the formal synthesis of (±)-coriolin, a complex, polycyclic natural product. oregonstate.edu The synthesis masterfully assembles the intricate triquinane skeleton (three fused five-membered rings) by using a functionalized cyclopentane derivative as a starting point. In this synthesis, a diazene (B1210634) with a cyclopentane backbone is used as a precursor to a 1,3-diyl intermediate. oregonstate.edu This intermediate undergoes an intramolecular cyclization with a tethered alkene to construct the second five-membered ring, forming the core bicyclo[3.3.0]octane framework of the target molecule. oregonstate.edu This research showcases how a substituted cyclopentane ring is a critical component for accessing the complex architecture of natural products. The use of building blocks like this compound allows chemists to efficiently construct complex molecular frameworks that would be difficult to assemble otherwise.

Strategic Derivatization for the Production of Fine Chemicals and Intermediates

Beyond complete molecular synthesis, this compound is a platform for creating a range of other valuable chemical intermediates through strategic derivatization. The reactivity of the nitrile group allows for its conversion into several other functionalities, each leading to a new class of compounds.

Key derivatization reactions include:

Reduction to Amines: The nitrile can be reduced to the corresponding primary amine, (3,3-dimethylcyclopentyl)methanamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This amine is a valuable intermediate for agrochemicals and pharmaceuticals.

Conversion to Ketones: Reaction with organometallic reagents, such as Grignard or organolithium reagents, followed by aqueous workup, converts the nitrile into a ketone. libretexts.org This allows for the attachment of a new carbon-based group to the cyclopentane ring via a carbonyl linker.

Cyclopropane (B1198618) Synthesis: The principles of using dimethyl-substituted cyano compounds as intermediates are demonstrated in patents for insecticide production. For example, related structures are used to prepare 3,3-dimethyl-cyclopropane-1,1,2-tricarboxylic acid derivatives, which are key intermediates for synthetic pyrethroid insecticides. google.com This involves reacting a halogenated nitrile precursor with a malonic acid derivative to construct the highly functionalized cyclopropane ring. google.com

These transformations significantly broaden the synthetic utility of the parent nitrile, enabling the production of a diverse portfolio of fine chemicals and specialized intermediates.

Table 2: Summary of Strategic Derivatization Reactions

| Reaction Type | Reagents | Resulting Functional Group | Product Class |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid (-COOH) / Amide (-CONH₂) | Carboxylic Acids / Amides |

| Reduction | LiAlH₄, then H₂O | Primary Amine (-CH₂NH₂) | Amines |

| Grignard Reaction | 1. R-MgBr 2. H₃O⁺ | Ketone (-C(=O)R) | Ketones |

| Cyclization (by analogy) | e.g., Halogenation, then base/nucleophile | Cyclopropane derivatives | Polycyclic Intermediates |

Future Research Directions and Emerging Trends for 3,3 Dimethylcyclopentane 1 Carbonitrile Studies

Development of Novel and Highly Selective Catalytic Systems for Nitrile Transformations

The nitrile group is a versatile functional group that can be transformed into amines, amides, carboxylic acids, and other valuable moieties. rug.nl For a sterically hindered substrate like 3,3-Dimethylcyclopentane-1-carbonitrile, the development of highly active and selective catalysts is a primary research goal.

Future work will likely focus on transition metal pincer complexes. These catalysts have shown great promise in activating the relatively stable C≡N bond under milder conditions. rug.nl For instance, ruthenium pincer complexes have been used for the hydrogenation of various nitriles to primary amines. rug.nl A key area of investigation for this compound would be to design pincer catalysts that can accommodate its bulky cyclopentyl ring while achieving high conversion and selectivity, minimizing the formation of side products. Research into the metal-ligand cooperativity of these complexes, where the ligand actively participates in the reaction, could lead to novel transformation pathways. rug.nl

Another promising avenue is the development of catalysts for the gas-phase catalytic oxidation of related alkanes with ammonia (B1221849) to produce nitriles, which could offer a more direct synthesis route. google.com Iron-catalyzed methodologies are also emerging for various transformations, and their application to nitrile chemistry, particularly for substrates like this compound, remains a fertile ground for exploration. acs.org

Table 1: Comparison of Potential Catalytic Systems for Nitrile Transformations

| Catalytic System | Typical Metal Center | Key Advantage | Potential Application for this compound | Reference |

|---|---|---|---|---|

| Pincer Complexes | Ru, Fe, Ni | High activity and selectivity; operates under mild conditions through metal-ligand cooperation. | Selective hydrogenation to 3,3-dimethylcyclopentylmethanamine or controlled hydrolysis to the corresponding amide. | rug.nl |

| Heterogeneous Catalysts | Mo, V, Te | Applicable for gas-phase synthesis, potentially enabling direct conversion from hydrocarbon precursors. | Vapor-phase ammoxidation of 3,3-dimethylcyclopentylmethane to form the nitrile. | google.com |

| Iron Hydride Catalysts | Fe | Utilizes an earth-abundant and low-toxicity metal; potential for novel radical-based reaction pathways. | Hydrofunctionalization reactions of related unsaturated precursors to install the nitrile-containing cyclopentyl scaffold. | acs.org |

Integration with Automated Synthesis and Continuous Flow Chemistry Methodologies

The integration of automated synthesis and continuous flow chemistry represents a paradigm shift from traditional batch processing. rsc.orgnih.gov These technologies offer significant advantages in terms of safety, scalability, reproducibility, and the ability to explore reaction conditions that are inaccessible in batch mode. rsc.orgrsc.org

For the synthesis and transformation of this compound, flow chemistry offers several key benefits. The synthesis of nitriles can involve hazardous reagents like azides or cyanides; flow reactors minimize the volume of these reagents handled at any given time, drastically improving safety. rhhz.netresearchgate.net The superior heat and mass transfer in microreactors allows for precise temperature control and rapid mixing, often leading to higher yields and shorter reaction times. rsc.org For example, a continuous-flow Schmidt reaction has been developed to convert aldehydes to nitriles with high efficiency and improved safety. rhhz.net

Automated platforms can be used to rapidly screen and optimize reaction conditions for transformations of this compound. By systematically varying parameters such as temperature, residence time, and reagent concentrations, optimal conditions can be identified far more quickly than with manual methods. rsc.org Telescoped processes, where the output of one reactor flows directly into the next for a subsequent reaction without intermediate purification, can further enhance efficiency, a concept demonstrated in the synthesis of various drug molecules. nih.gov

Table 2: Advantages of Flow Chemistry vs. Batch Synthesis

| Parameter | Continuous Flow Chemistry | Traditional Batch Synthesis | Reference |

|---|---|---|---|

| Safety | Small reaction volumes, better heat dissipation, containment of hazardous intermediates. | Large volumes of reagents, potential for thermal runaways, isolation of hazardous intermediates. | rsc.orgrhhz.net |

| Scalability | Scaling-out by running multiple reactors in parallel or for longer times; predictable performance. | Scaling-up requires re-optimization of reaction conditions; heat and mass transfer issues. | rsc.org |

| Process Control | Precise control over temperature, pressure, and residence time. | Gradients in temperature and concentration are common. | rsc.org |

| Reaction Time | Often significantly faster (seconds to minutes) due to enhanced heat/mass transfer. | Typically longer (hours to days). | rsc.orgrhhz.net |

| Integration | Easily integrated with in-line analysis, purification, and automation (telescoped synthesis). | Requires discrete steps for work-up, purification, and subsequent reactions. | nih.gov |

Exploration of Bio-inspired Catalysis and Enzyme Engineering for Nitrile-Based Reactions

Nature offers a highly sophisticated toolkit for chemical transformations in the form of enzymes. Biocatalysis provides an environmentally friendly approach to chemical synthesis, utilizing renewable catalysts that operate under mild conditions with often exquisite selectivity. frontiersin.orgnih.gov For this compound, two families of nitrile-converting enzymes are of particular interest: nitrilases and nitrile hydratases.

A nitrilase catalyzes the direct hydrolysis of a nitrile to a carboxylic acid and ammonia in a single step. nih.gov A nitrile hydratase, in contrast, converts the nitrile to the corresponding amide, which can then be isolated or further hydrolyzed to the acid by an amidase. nih.gov The application of these enzymes could provide a green pathway to 3,3-dimethylcyclopentane-1-carboxylic acid and 3,3-dimethylcyclopentane-1-carboxamide, respectively.

The primary challenge lies in the fact that naturally occurring enzymes may not efficiently accept a non-natural, sterically hindered substrate like this compound. This is where enzyme engineering becomes crucial. Using techniques like directed evolution and rational design, the substrate-binding pocket of an enzyme can be mutated to better accommodate the target molecule, enhancing its activity and stability. nih.govnih.gov For example, aldoxime dehydratases, which catalyze the cyanide-free synthesis of nitriles, have been engineered to improve their performance. researchgate.net Bio-inspired catalysis, which mimics the function of enzymes like Vitamin B12, also offers a novel approach to designing synthetic catalysts for eco-friendly molecular transformations. beilstein-journals.org

Table 3: Relevant Enzyme Classes for Nitrile Biotransformations

| Enzyme Class | Reaction Catalyzed | Potential Product from this compound | Key Research Direction | Reference |

|---|---|---|---|---|

| Nitrilase | R-C≡N + 2 H₂O → R-COOH + NH₃ | 3,3-Dimethylcyclopentane-1-carboxylic acid | Engineering the active site to accommodate the bulky cyclopentyl ring. | nih.gov |

| Nitrile Hydratase | R-C≡N + H₂O → R-CONH₂ | 3,3-Dimethylcyclopentane-1-carboxamide | Improving operational stability at higher substrate concentrations. | nih.gov |

| Aldoxime Dehydratase | R-CH=NOH → R-C≡N + H₂O | (Synthesis of) this compound | Applying to the synthesis of sterically hindered aliphatic nitriles from the corresponding aldoxime. | researchgate.net |

Synergistic Approaches Combining Advanced Experimental Techniques with Computational Design

The synergy between computational chemistry and experimental work is a powerful trend that accelerates the discovery and optimization of chemical processes. nih.gov For a molecule like this compound, this approach can provide deep mechanistic insights and guide experimental efforts, saving significant time and resources.

Computational tools, particularly Density Functional Theory (DFT), can be used to model reaction pathways and predict the reactivity of the nitrile group. nih.govacs.org For instance, calculations can determine the activation energies for a proposed catalytic cycle or predict how the gem-dimethyl group on the cyclopentane (B165970) ring influences the electrophilicity of the nitrile carbon. nih.govnih.gov This information can help in selecting the most promising catalyst systems or reaction conditions to investigate experimentally.

This approach has been successfully used to rationalize the stereochemistry of enzymatic nitrile synthesis. researchgate.netresearchgate.net By creating computational models of an enzyme's active site, researchers can predict how mutations will affect substrate binding and selectivity. These predictions can then be validated by creating and testing the engineered enzymes in the lab. researchgate.net For this compound, this synergistic approach could be used to design a bespoke nitrilase by computationally screening mutations that create a suitable binding pocket for the substrate, followed by experimental verification of the most promising candidates.

Table 4: Synergistic Computational and Experimental Workflow

| Computational Tool/Method | Information Gained | Complementary Experimental Technique | Goal | Reference |

|---|---|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism, activation energies, transition state geometries, reactivity prediction. | Kinetic studies, product analysis (GC-MS, NMR). | Validate reaction mechanisms and guide catalyst selection. | nih.govacs.org |

| Molecular Docking / QM/MM | Enzyme-substrate binding modes, prediction of selectivity, rational design of mutations. | Site-directed mutagenesis, enzyme assays. | Engineer a biocatalyst with high activity for this compound. | nih.govresearchgate.net |

| High-Throughput Virtual Screening | Identification of potential catalysts or inhibitors from large libraries. | High-Throughput Experimental Screening. | Rapidly discover novel catalysts or functional probes. | rsc.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-Dimethylcyclopentane-1-carbonitrile, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Approach :

- Route Selection : Prioritize cyclopentane backbone formation via cyclization of pre-functionalized precursors (e.g., alkylation of cyclopentanecarbonitrile derivatives). Evidence from analogous nitrile syntheses suggests using palladium catalysts for cross-coupling reactions to introduce substituents .

- Condition Optimization : Test solvent polarity (e.g., acetonitrile vs. DMF) and temperature gradients (e.g., 60–100°C) to minimize side reactions. Monitor reaction progress via TLC or GC-MS.

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization for high-purity isolation (>95%, as noted in building-block catalogs) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Approach :

- NMR Analysis : Focus on ¹H NMR signals for cyclopentane ring protons (δ 1.2–2.5 ppm) and the nitrile group’s absence of direct protons. ¹³C NMR should highlight the nitrile carbon (δ 115–125 ppm) and quaternary carbons from dimethyl groups .

- IR Spectroscopy : Confirm the nitrile functional group via a sharp C≡N stretch (~2240 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (C₈H₁₁N, exact mass 121.0891) and fragmentation patterns.

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity and stability of this compound under various experimental conditions?

- Methodological Approach :

- DFT Calculations : Model the compound’s electronic structure to predict regioselectivity in electrophilic additions (e.g., nitrile group participation). Compute frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to nucleophilic attacks .

- Molecular Dynamics (MD) Simulations : Study solvent interactions (e.g., polar vs. nonpolar solvents) to optimize solubility and stability.

- Thermodynamic Stability : Calculate bond dissociation energies (BDEs) for the nitrile group to evaluate thermal degradation risks.

Q. What strategies can resolve contradictions in NMR data interpretation for this compound derivatives, especially regarding stereochemical assignments?

- Methodological Approach :

- 2D NMR Techniques : Use NOESY/ROESY to identify spatial proximity between methyl groups and cyclopentane protons, resolving stereoisomerism.

- X-ray Crystallography : Confirm absolute configuration for crystalline derivatives, as demonstrated in spirocyclic nitrile systems .

- Dynamic NMR (DNMR) : Analyze coalescence temperatures for chair-flip dynamics in substituted cyclopentane rings.

Q. How can researchers design derivatization strategies to expand the utility of this compound in medicinal chemistry or materials science?

- Methodological Approach :

- Nitrile Functionalization : Explore catalytic hydrogenation (e.g., Ra-Ni) to primary amines or hydrolysis to carboxylic acids under acidic/basic conditions.

- Heterocycle Synthesis : Utilize the nitrile group in cycloaddition reactions (e.g., [2+3] with azides) to generate tetrazole analogs, a strategy validated in PD-L1 inhibitor development .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied alkyl substituents and assess biological activity via high-throughput screening.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound across literature sources?

- Methodological Approach :

- Reproducibility Checks : Replicate synthesis and characterization under controlled conditions (solvent purity, instrumentation calibration).

- Meta-Analysis : Cross-reference data from peer-reviewed journals (e.g., Organic Preparations and Procedures International) over commercial catalogs to prioritize reliable datasets .

- Impurity Profiling : Use HPLC-MS to identify trace contaminants (e.g., unreacted precursors) that may skew melting points or spectral readings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.